molecular formula C16H12ClNO3S B1436961 3-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride CAS No. 1709956-95-5

3-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride

Cat. No. B1436961
CAS RN: 1709956-95-5
M. Wt: 333.8 g/mol
InChI Key: WACKDPVPZJIFMI-UHFFFAOYSA-N
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Description

“3-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 509074-26-4 . It has a molecular weight of 333.79 . The IUPAC name for this compound is 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C16H12ClNO3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperatures .

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H332, H335 . The precautionary statements are P280, P305, P351, P338, P310 .

Mechanism of Action

Target of Action

It is known that similar compounds have been found to inhibit cox-2 , an enzyme involved in inflammation and pain.

Mode of Action

It is likely that the compound interacts with its target enzyme, potentially cox-2 , leading to a change in the enzyme’s activity.

Biochemical Pathways

If the compound does indeed inhibit COX-2 , it would affect the synthesis of prostaglandins, which are key players in the inflammatory response.

Pharmacokinetics

It is also predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .

Result of Action

If the compound does inhibit COX-2 , it would likely result in a decrease in the production of prostaglandins, potentially reducing inflammation and pain.

Action Environment

The compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen levels may affect its stability.

properties

IUPAC Name

3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c1-11-15(13-8-5-9-14(10-13)22(17,19)20)16(18-21-11)12-6-3-2-4-7-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACKDPVPZJIFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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